Parbendazole is a synthetic broad-spectrum anthelmintic belonging to the benzimidazole class of compounds. [] It is widely used in veterinary medicine for controlling various internal parasites in livestock and companion animals. [, ] In scientific research, Parbendazole serves as a valuable tool for studying:
Parbendazole is classified as an anthelmintic agent, effective against a broad spectrum of parasitic worms. It belongs to the class of benzimidazoles, which act by inhibiting microtubule polymerization in parasites. The compound has been identified as having potential applications beyond its original use, particularly in oncology, where it has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
The synthesis of parbendazole typically involves the reaction of 2-aminobenzimidazole with appropriate carbonyl compounds under acidic or basic conditions. A common synthetic route includes:
Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis .
Parbendazole has a distinct molecular structure characterized by its benzimidazole core, which consists of two fused aromatic rings containing nitrogen atoms. The molecular formula is typically represented as CHNO, and its structure can be depicted as follows:
The three-dimensional conformation of parbendazole plays a crucial role in its interaction with biological targets, particularly tubulin .
Parbendazole undergoes several key chemical reactions that are relevant to its pharmacological effects:
These reactions highlight parbendazole's dual role as an anthelmintic and a potential anticancer agent.
The mechanism of action for parbendazole primarily revolves around its interaction with tubulin:
This multifaceted mechanism underlines the therapeutic potential of parbendazole in treating both parasitic infections and cancer.
Parbendazole exhibits several notable physical and chemical properties:
These properties influence its formulation for therapeutic use and its bioavailability in clinical settings .
Parbendazole's applications extend beyond its traditional role as an anthelmintic:
Table 1: Antineoplastic Activity of Parbendazole Across Cellular Models
Cell Type | Cell Line/Model | IC50/Effective Concentration | Primary Effect |
---|---|---|---|
Head & Neck SCC | HN6 | 126 nM | Proliferation inhibition |
Head & Neck SCC | Fadu | 153 nM | Cell cycle arrest |
Head & Neck SCC | CAL-27 | 270 nM | Apoptosis induction |
Acute Myeloid Leukemia | THP-1 | 50-100 nM | Differentiation (CD11b/CD14 ↑) |
Pancreatic Cancer | AsPC-1 | 190 nM | Proliferation inhibition |
Primary AML | Patient-derived xenograft | 100 nM | Tumor burden reduction |
Data compiled from anti-tumor evaluations [1] [4] [10].
Parbendazole disrupts microtubule dynamics by binding to β-tubulin subunits, preventing their polymerization into functional microtubules. This inhibition occurs at nanomolar concentrations (IC50 ~21 nM for tubulin polymerization in vitro), destabilizing the cytoskeleton and interfering with mitotic spindle assembly during cell division. The resultant G2/M cell cycle arrest triggers caspase-mediated apoptosis in rapidly dividing cells, including helminths and cancer cells [1] [2]. Microtubules rely on GTP-dependent "dynamic instability"—stochastic growth and shrinkage phases critical for cellular division and motility. Parbendazole suppresses this dynamicity by ~80%, as quantified by in vitro turbidity assays, leading to catastrophic depolymerization [7] [8].
Structural studies confirm parbendazole binds the colchicine site (CBS) on β-tubulin. X-ray crystallography (2.4 Å resolution) reveals key interactions:
Table 2: Binding Parameters of Parbendazole-Tubulin Interaction
Parameter | Value | Method |
---|---|---|
Binding affinity (KD) | 0.8 µM | Surface Plasmon Resonance |
Stoichiometry | 1:1 | Isothermal Titration Calorimetry |
Binding site | Colchicine site | Competitive fluorescence assay |
Structural data from crystallographic analysis [2].This CBS binding differentiates parbendazole from vinca alkaloids and taxanes, enabling activity against tumors resistant to those agents [1] [8].
Parbendazole induces metabolic crisis via mitochondrial dysfunction. In HNSCC cells, it reduces ATP production by >50% within 6 hours and increases mitochondrial ROS by 3.5-fold. This oxidative stress depletes glutathione reserves and activates the Nrf2 antioxidant pathway, creating a self-amplifying cycle of redox imbalance [1] [3]. The collapse of mitochondrial membrane potential (ΔΨm) occurs concomitantly with cytochrome c release, activating intrinsic apoptosis. Notably, non-cancerous cells (e.g., IMR90 fibroblasts) exhibit minimal ROS elevation (<1.2-fold), indicating selective toxicity toward metabolically active malignant cells [1] [9].
In AML, parbendazole reactivates the Kruppel-like factor 4 (KLF4) transcription factor, driving monocytic differentiation. At 100 nM, it upregulates KLF4 expression 4.2-fold in THP-1 cells, followed by 3.8-fold induction of dihydropyrimidinase-like 2A (DPYSL2A), a downstream effector regulating cytoskeletal remodeling. This cascade elevates surface markers CD11b (5.1-fold ↑) and CD14 (4.7-fold ↑) within 6 hours, preceding apoptosis [4] [10].
Table 3: Parbendazole-Induced Transcriptional Changes in AML Cells
Gene | Function | Fold Change (24h) | Consequence |
---|---|---|---|
KLF4 | Terminal differentiation factor | +4.2 | Myeloid differentiation initiation |
DPYSL2A | Cytoskeletal organization | +3.8 | Morphological maturation |
CD11b | Monocyte adhesion receptor | +5.1 | Phagocytic capability acquisition |
CD14 | LPS receptor | +4.7 | Innate immune activation |
Data from qPCR and flow cytometry [4] [10].This differentiation occurs across 21 AML subtypes, including KMT2A-rearranged and complex-karyotype leukemias, with minimal effects on normal CD34+ hematopoietic stem cells [10].
Bioinformatics analysis of parbendazole-treated HNSCC reveals significant downregulation (p<0.001) of focal adhesion and extracellular matrix (ECM)-receptor interaction pathways. Key suppressed components include:
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